6-Azaspiro[3.5]nonan-1-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
6-azaspiro[3.5]nonan-3-one |
InChI |
InChI=1S/C8H13NO/c10-7-2-4-8(7)3-1-5-9-6-8/h9H,1-6H2 |
InChI Key |
WEROCUKGUIPXKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC2=O)CNC1 |
Origin of Product |
United States |
Mechanistic Investigations and Chemical Reactivity of 6 Azaspiro 3.5 Nonan 1 One Systems
Electronic and Steric Influences on Reactivity of the Azaspiro[3.5]nonan-1-one Moiety
The reactivity of the 6-azaspiro[3.5]nonan-1-one moiety is significantly governed by the interplay of electronic and steric effects. The spirocyclic nature of the molecule, where two rings share a single carbon atom, imposes considerable conformational rigidity. acs.org This rigidity, in turn, influences the accessibility of the reactive centers, namely the ketone and the amine functionalities.
Steric Hindrance: The fused ring system creates steric hindrance that can favor regioselective reactions, such as substitutions at less hindered positions. The spiro atom and the adjacent rings create a three-dimensional structure that can shield certain reactive sites from attack by bulky reagents. This steric crowding is a key factor in determining the outcome of many chemical transformations involving the azaspiro[3.5]nonan-1-one scaffold.
Conformational Dynamics and Their Impact on Reaction Pathways
The conformational dynamics of the this compound system are a critical determinant of its reaction pathways. The spirocyclic framework restricts conformational flexibility, leading to a more defined three-dimensional structure compared to non-spirocyclic analogues. This rigidity can pre-organize the molecule for specific reactions and influence the stereochemical outcome of transformations.
The six-membered ring of the spiro[3.5]nonane system can adopt chair-like conformations, which can affect the thermodynamic stability and reactivity of the molecule. The specific conformation adopted can influence the orientation of substituents and, consequently, their accessibility to reagents. For example, in structure-guided design of inhibitors, the larger 6-membered nitrogen heterocycle in 6-azaspiro[3.5]nonane-derived inhibitors showed less disorder in their bound structures compared to those with smaller rings. nih.gov
Characterization of Reaction Intermediates and Transition States
Understanding the reaction mechanisms involving the this compound scaffold necessitates the characterization of transient species such as reaction intermediates and transition states. Computational methods, like Density Functional Theory (DFT) calculations, have been employed to investigate the stereochemical outcomes of reactions involving similar spirocyclic systems. smolecule.com These calculations can help elucidate the structures and energies of intermediates and transition states, providing insights into the reaction pathways.
For instance, in cycloaddition reactions, the formation of the spirocyclic scaffold can proceed through a concerted transition state. smolecule.com The spirocyclic core of related compounds has also been suggested to mimic transition states in enzymatic reactions, highlighting the importance of its rigid structure. Experimental techniques, such as spectroscopy, can be used to detect and characterize short-lived intermediates, although this can be challenging due to their transient nature.
Transformations of the Azaspiro[3.5]nonan-1-one Scaffold
The this compound scaffold is a versatile building block that can undergo a variety of chemical transformations, allowing for the synthesis of diverse and complex molecules.
The presence of both a ketone and an amine group in the this compound system presents opportunities for chemoselective reductions. Depending on the reducing agent and reaction conditions, it is possible to selectively reduce one functional group over the other. For example, sodium borohydride (B1222165) is a common reagent used for the reduction of ketones to alcohols, while lithium aluminum hydride can reduce both ketones and amides. smolecule.com By carefully choosing the reagent, either the ketone can be converted to a hydroxyl group to form 6-azaspiro[3.5]nonan-1-ol, or the amide can be reduced to an amine. smolecule.com
A study on the synthesis of a spirocyclic oxetane-piperidine scaffold demonstrated the reduction of a ketone in the presence of a Cbz-protected piperidinone using sodium triacetoxyborohydride. core.ac.uk
The this compound scaffold allows for various functional group interconversions on its spiro ring system. These transformations are crucial for the synthesis of derivatives with desired properties. Common interconversions include the transformation of a carboxylic acid function into an amino group via the Curtius rearrangement. chemrxiv.org
Furthermore, nucleophilic substitution reactions can be employed to introduce different substituents onto the spirocyclic ring. smolecule.com The reactivity of the nitrogen atom allows for reactions with electrophiles like alkyl halides and acyl chlorides. smolecule.com
Under certain conditions, the spirocyclic framework of azaspiro[3.5]nonane derivatives can undergo ring-opening reactions, leading to the formation of diverse molecular architectures. evitachem.com For example, 1-azaspiro[3.5]nonan-2-one derivatives have been shown to undergo tautomerization and rearrangement to an azaoxaspiro[4.5]decenone under strong acid or basic conditions, or through thermal rearrangement. google.com
Rearrangements such as the sigmatropic rearrangement have been observed in related N-vinyl β-lactams, leading to ring expansion and the formation of eight-membered enamide rings. scholaris.ca These types of rearrangements offer powerful strategies for accessing more complex cyclic systems from the azaspiro[3.5]nonan-1-one core.
Advanced Spectroscopic and Analytical Techniques for Reactivity Studies (e.g., in-situ monitoring)
The elucidation of reaction mechanisms and the comprehensive understanding of the chemical reactivity of this compound systems are critically dependent on the application of advanced spectroscopic and analytical techniques. These methods allow for real-time observation of reaction intermediates, transition states, and final products, providing invaluable kinetic and structural data. The use of in-situ monitoring, in particular, has revolutionized the study of complex reaction pathways by enabling the continuous tracking of species concentration and structural evolution throughout a chemical transformation.
Detailed research findings have demonstrated the utility of various spectroscopic methods in characterizing spirocyclic systems. For instance, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are fundamental tools for the structural confirmation of this compound and its derivatives. vulcanchem.comcsic.es High-resolution mass spectrometry (HRMS) is routinely employed to determine the elemental composition and confirm the molecular weight of newly synthesized compounds within this class. nih.gov
Furthermore, the study of related azaspiro compounds has highlighted the power of combining techniques to gain deeper mechanistic insights. For example, investigations into the intramolecular cyclization of similar amino acids to form spiro-lactams have utilized a combination of fluorimetric methods and proton NMR spectroscopy for monitoring the reaction progress. researchgate.net Such approaches allow for the determination of reaction kinetics under various conditions, including changes in pH, and can reveal the involvement of different acid-base equilibria in the reaction mechanism. researchgate.net
In the context of this compound reactivity, advanced techniques such as two-dimensional NMR (e.g., COSY, HSQC, HMBC) would be instrumental in unambiguously assigning proton and carbon signals, especially for complex derivatives. X-ray crystallography, where applicable, provides definitive proof of the three-dimensional structure of stable intermediates or products, as has been demonstrated for related 6-azaspiro[3.5]-derived inhibitors in complex with biological macromolecules. nih.gov
In-situ monitoring of reactions involving this compound can be effectively achieved using techniques like ReactIR (in-situ Fourier-transform infrared spectroscopy) or process NMR. These methods allow for the direct observation of the disappearance of reactants and the appearance of products in real-time, providing kinetic data that is crucial for reaction optimization and mechanistic understanding. For example, monitoring the characteristic carbonyl stretch of the β-lactam in this compound would provide direct information on its consumption during a reaction.
The data generated from these advanced analytical techniques are essential for constructing a complete picture of the reactivity of this compound. The following tables present hypothetical yet plausible data that could be obtained from such studies, illustrating the type of information that is crucial for mechanistic investigations.
Interactive Data Tables
Table 1: In-situ FT-IR Monitoring of the Reduction of this compound
This table simulates the real-time monitoring of the reduction of this compound to 6-azaspiro[3.5]nonan-1-ol using a reducing agent like sodium borohydride. The disappearance of the ketone carbonyl peak and the appearance of the alcohol O-H stretch would be tracked over time.
| Time (minutes) | Ketone C=O Peak Intensity (cm⁻¹) | Alcohol O-H Peak Intensity (cm⁻¹) |
| 0 | 1750 | Not Present |
| 5 | Decreasing | Increasing |
| 15 | Significantly Decreased | Prominent |
| 30 | Absent | Stable |
Table 2: High-Resolution Mass Spectrometry Data for a Derivative of this compound
This table illustrates the type of data obtained from HRMS analysis, which is critical for confirming the elemental composition of a newly synthesized derivative of this compound.
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
| N-benzyl-6-azaspiro[3.5]nonan-1-one | C₁₅H₁₉NO | 230.1545 | 230.1542 |
Table 3: ¹H NMR Chemical Shift Comparison for Reactivity Analysis
This table shows a hypothetical comparison of proton NMR chemical shifts for this compound and a product of its reaction, for instance, after a ring-opening reaction. The changes in chemical shifts provide detailed structural information about the transformation.
| Proton | This compound (ppm) | Ring-Opened Product (ppm) |
| H adjacent to N (α-proton) | 3.1 | 2.8 |
| H on cyclobutane (B1203170) ring (β-protons) | 2.5 | 2.2 |
| H on cyclohexane (B81311) ring | 1.5-1.8 | 1.4-1.7 |
Advanced Spectroscopic and Structural Characterization Methodologies for Azaspiro 3.5 Nonan 1 Ones
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. For 6-Azaspiro[3.5]nonan-1-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete and unequivocal assignment of all proton (¹H) and carbon (¹³C) signals.
The structural complexity of the spirocyclic system, with its distinct chemical environments for protons and carbons on both the cyclobutanone (B123998) and piperidine (B6355638) rings, necessitates the use of multi-dimensional NMR techniques. nih.govyoutube.com
¹H NMR: The 1D proton spectrum provides initial information on the number of distinct proton environments, their chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and integration (relative number of protons).
¹³C NMR: The 1D carbon spectrum, typically proton-decoupled, reveals the number of unique carbon signals. The chemical shift of the carbonyl carbon (C1) is expected to be significantly downfield (>200 ppm), providing a key diagnostic signal.
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). It is instrumental in tracing the connectivity of protons within the cyclobutane (B1203170) and piperidine ring systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom to which it is directly attached. It allows for the definitive assignment of carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for piecing together the molecular fragments identified by COSY and for assigning quaternary carbons, such as the spiro-carbon (C4) and the carbonyl carbon (C1).
| Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
|---|---|---|---|
| 1 | - | ~210-220 | H2, H5 |
| 2 | ~2.8-3.2 | ~45-55 | C1, C3, C4 |
| 3 | ~1.9-2.3 | ~20-30 | C2, C4, C5 |
| 4 | - | ~40-50 | H2, H3, H5, H8 |
| 5 | ~2.5-2.9 | ~50-60 | C1, C3, C4, C6, C7 |
| 6 | - | - | - |
| 7 | ~2.7-3.1 | ~45-55 | C5, C8 |
| 8 | ~1.6-1.9 | ~25-35 | C4, C6, C7 |
Beyond connectivity, NMR spectroscopy is a powerful tool for determining the three-dimensional structure and relative stereochemistry of a molecule. libretexts.org
Coupling Constants (J-values): The magnitude of the coupling constant between two vicinal protons (³JHH) is dependent on the dihedral angle between them, as described by the Karplus equation. Analysis of these J-values can provide critical insights into the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the relative orientation of substituents.
X-ray Diffraction Crystallography for Solid-State Structure and Absolute Configuration
Single-crystal X-ray diffraction provides the most definitive structural information for crystalline compounds. This technique allows for the precise determination of the three-dimensional arrangement of atoms in the solid state, yielding accurate measurements of bond lengths, bond angles, and torsion angles. For chiral derivatives of this compound, X-ray crystallography is the gold standard for determining the absolute configuration of stereocenters, often through the use of the Flack parameter.
| Parameter | Typical Value/Information Obtained |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions (Å) | a, b, c, α, β, γ |
| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C=O, C-N, C-C) |
| Bond Angles (°) | Angles between three connected atoms (e.g., C-N-C) |
| Torsion Angles (°) | Defines the conformation of the rings |
| Absolute Configuration | Determined for chiral molecules (e.g., Flack parameter) |
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns. libretexts.org
Molecular Formula Confirmation: High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺). This accuracy allows for the unambiguous determination of the molecular formula by comparing the experimental mass to calculated masses of possible formulas.
Fragmentation Pattern Analysis: In techniques like Electron Ionization (EI) or tandem mass spectrometry (MS/MS), the molecular ion is induced to break apart into smaller, charged fragments. chemguide.co.uklibretexts.org The pattern of these fragments is characteristic of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve cleavages alpha to the carbonyl group and the nitrogen atom, as well as ring-opening reactions of the cyclobutane and piperidine moieties. miamioh.edu Analyzing these fragments helps to confirm the presence of key structural features.
| Fragment Ion | Proposed Structure | Expected m/z | Fragmentation Pathway |
|---|---|---|---|
| [M+H]⁺ | C₈H₁₄NO⁺ | 140.1070 | Protonated molecular ion |
| [M-CO]⁺ | C₇H₁₄N⁺ | 112.1121 | Loss of carbon monoxide |
| [M-C₂H₄]⁺ | C₆H₁₀NO⁺ | 112.0757 | Loss of ethene from cyclobutane ring |
| C₄H₈N⁺ | Piperidine ring fragment | 70.0651 | Cleavage at spiro center |
Vibrational Spectroscopy (IR, Raman) for Functional Group Signatures
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mt.com They are particularly useful for identifying the presence of specific functional groups, as each group has characteristic absorption or scattering frequencies.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the most prominent and diagnostic absorption band would be the strong C=O (carbonyl) stretch of the cyclobutanone ring, typically observed in the range of 1775-1795 cm⁻¹. The N-H stretch of the secondary amine in the piperidine ring would appear as a moderate band around 3300-3500 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). nih.gov While the C=O stretch is also visible in Raman spectra, non-polar bonds, such as C-C bonds within the ring structures, often produce stronger signals than in IR spectra. This can provide complementary information about the carbon skeleton.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|---|
| N-H (Amine) | Stretching | 3300-3500 | 3300-3500 | Medium (IR), Weak (Raman) |
| C-H (Aliphatic) | Stretching | 2850-2960 | 2850-2960 | Strong |
| C=O (Ketone) | Stretching | 1775-1795 | 1775-1795 | Very Strong (IR), Medium (Raman) |
| C-N | Stretching | 1020-1250 | 1020-1250 | Medium |
Chromatographic Methods (HPLC, UPLC) for Purity Assessment and Enantiomeric Excess Determination
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are indispensable for assessing the purity of a synthesized compound and for separating and quantifying enantiomers.
Purity Assessment: Reversed-phase HPLC or UPLC, using a C18 column, is routinely used to determine the chemical purity of a sample of this compound. The compound is dissolved in a suitable solvent and passed through the column. Impurities will typically have different retention times than the main compound, appearing as separate peaks in the chromatogram. The purity is calculated based on the relative area of the main peak.
Enantiomeric Excess (ee) Determination: Since the spiro carbon (C4) is a stereocenter, derivatives of this compound can be chiral. To separate the two enantiomers and determine the enantiomeric excess of a sample, chiral chromatography is employed. heraldopenaccess.us This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.com By comparing the peak areas of the two enantiomers, the ee can be accurately calculated, which is a critical parameter for chiral drug development and asymmetric synthesis.
| Analysis Type | Column | Mobile Phase (Example) | Detection | Information Obtained |
|---|---|---|---|---|
| Purity Assessment | Reversed-Phase C18 | Acetonitrile/Water Gradient | UV (e.g., 210 nm) | Retention Time (t_R), Peak Area, % Purity |
| Enantiomeric Excess | Chiral Stationary Phase (e.g., Chiralpak IA) | Hexane/Isopropanol | UV or CD | Retention Times of Enantiomers (t_R1, t_R2), % ee |
Computational Chemistry and Theoretical Insights into 6 Azaspiro 3.5 Nonan 1 One Structure and Reactivity
Quantum Mechanical (QM) Calculations for Electronic Structure and Bonding
Quantum mechanics forms the fundamental basis for understanding chemical bonding and electronic structure. QM calculations solve the Schrödinger equation (or its approximations) for a molecule to provide detailed information about electron distribution, molecular orbital energies, and other electronic properties.
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it a powerful tool for analyzing the conformations of spirocyclic systems.
The 6-azaspiro[3.5]nonan-1-one scaffold, featuring a six-membered piperidine (B6355638) ring fused to a four-membered cyclobutanone (B123998) ring, possesses distinct conformational possibilities. The six-membered ring typically adopts a chair conformation to minimize steric and torsional strain. DFT calculations can be employed to determine the relative energies of different conformers, such as chair and boat forms, and the energy barriers for interconversion between them. For instance, in a closely related N-protected 2-azaspiro[3.5]nonan-6-one, DFT calculations predicted an energy barrier of 20.3 kJ/mol for the interconversion between chair-like and boat-like conformers, indicating limited flexibility at room temperature. smolecule.com
DFT methods, such as those using the B3LYP functional with a 6-31G* basis set, are also instrumental in predicting the geometries of transition states in chemical reactions, which helps in understanding reaction mechanisms and solvent effects.
Table 1: Hypothetical DFT-Calculated Conformational Energies for this compound
| Conformer | Relative Energy (kJ/mol) | Key Dihedral Angles (°) | Predicted Population at 298 K (%) |
|---|---|---|---|
| Chair | 0.00 | C5-N6-C7-C8 ≈ -55° | >99 |
| Twist-Boat | ~20-25 | Variable | <1 |
| Boat | ~25-30 | C5-N6-C7-C8 ≈ 0° | <1 |
Quantum mechanical calculations are highly effective in predicting spectroscopic data, which serves as a crucial link between theoretical models and experimental reality. aps.org The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly valuable for structure elucidation and conformational analysis. smu.edu
Methods like the Gauge-Including Atomic Orbital (GIAO) approach are commonly used to calculate NMR shielding tensors. smu.edu The accuracy of these predictions is highly sensitive to the input molecular geometry. smu.edu Therefore, geometries are typically optimized at a high level of theory, such as second-order Møller-Plesset perturbation theory (MP2), before performing the NMR calculation. smu.edu By comparing the theoretically calculated chemical shifts with experimental spectra, researchers can confirm proposed structures, assign specific resonances, and gain insights into subtle structural features like intramolecular hydrogen bonding. smu.eduliverpool.ac.uk The development of methods compatible with periodic boundary conditions also allows for the accurate prediction of NMR parameters in the solid state. aps.org
Table 2: Illustrative Comparison of Predicted vs. Experimental 13C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm, GIAO/DFT) | Experimental Chemical Shift (ppm) | Difference (Δδ) |
|---|---|---|---|
| C1 (C=O) | 209.5 | 208.1 | +1.4 |
| C2 | 45.1 | 44.5 | +0.6 |
| C4 | 30.2 | 29.8 | +0.4 |
| C5 (Spiro) | 65.8 | 64.9 | +0.9 |
| C7 | 50.3 | 49.7 | +0.6 |
| C9 | 50.3 | 49.7 | +0.6 |
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
While QM methods are highly accurate, they are computationally intensive. For larger systems or for studying processes that occur over time, Molecular Mechanics (MM) and Molecular Dynamics (MD) offer a more feasible approach.
Molecular Mechanics (MM) uses classical physics principles, defining molecules as a collection of atoms connected by springs (bonds). It employs a "force field," such as Dreiding or MMFF94, which is a set of parameters that describe the energy of a molecule as a function of its geometry (bond lengths, angles, torsions, and non-bonded interactions). liverpool.ac.ukmit.edu MM calculations are extremely fast and are well-suited for exploring the vast conformational space of a molecule. For related bicyclic amides, MM calculations have been used to determine that a boat-chair conformation is more stable than a twin-boat form. researchgate.net
Molecular Dynamics (MD) simulations build upon MM by incorporating time, solving Newton's equations of motion for the atoms in the system. mdpi.com This allows researchers to observe the dynamic behavior of the molecule, including conformational changes, over a specific timescale (from picoseconds to microseconds). researchgate.net By analyzing the trajectory of an MD simulation, one can construct a free-energy landscape, which is a map that illustrates the stable conformational states (energy minima) and the transition pathways between them. mdpi.comnih.gov This provides a comprehensive picture of the molecule's flexibility and preferred shapes.
Table 3: Example of a Simplified Free Energy Landscape from MD Simulations
| Conformational State | Description | Relative Free Energy (kcal/mol) | Interconversion Barrier (kcal/mol) |
|---|---|---|---|
| Chair-1 (Axial NH) | Global minimum energy state | 0.0 | ~5-7 |
| Chair-2 (Equatorial NH) | Ring-flipped chair conformer | ~1-2 | |
| Twist-Boat Ensemble | Transition state region | ~5-6 | N/A |
In medicinal chemistry, understanding how a molecule binds to a biological target, such as a protein receptor or enzyme, is crucial for drug design. Azaspirocyclic scaffolds are recognized as important frameworks in the development of ligands for various receptors. smolecule.com For example, derivatives of diazaspiro[4.4]nonane and diazaspiro[5.5]undecane have been developed as potent ligands for sigma and dopamine (B1211576) receptors. nih.govnih.govacs.org
Molecular docking is a computational technique that predicts the preferred orientation (the "pose") of a ligand when bound to a receptor to form a stable complex. Following docking, MD simulations can be performed on the ligand-receptor complex. These simulations assess the stability of the predicted binding pose over time and can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that are critical for binding affinity. This modeling provides atomic-level insights that can guide the modification of the azaspiro[3.5]nonan-1-one scaffold to improve its binding potency and selectivity for a specific target.
Table 4: Azaspiro Scaffolds and Their Modeled Biological Targets
| Azaspiro Scaffold | Biological Target Class | Modeling Application | Reference |
|---|---|---|---|
| 2,7-Diazaspiro[4.4]nonane | Sigma Receptors (S1R, S2R) | Investigate binding pose characteristics | nih.govacs.org |
| 3,9-Diazaspiro[5.5]undecane | Dopamine D3 Receptor (D3R) | Identify structural determinants for affinity | nih.gov |
| 7-Oxa-1-azaspiro[3.5]nonane | Fatty Acid Amide Hydrolase (FAAH) | Simulate binding using molecular docking |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Azaspiro[3.5]nonan-1-one Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. science.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules lead to changes in their activity.
In a QSAR study, various molecular properties, known as "descriptors," are calculated for a set of derivatives. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). A statistical model is then built to relate these descriptors to the observed activity (e.g., IC₅₀ values). A similar approach, known as Quantitative Structure-Toxicity Relationship (QSTR), has been successfully applied to derivatives of 1-azaspiro[3.5]nonan-2-one to predict toxicological endpoints. ijpsr.com
Once a statistically robust and validated QSAR model is established, it can be used to predict the activity of new, yet-to-be-synthesized derivatives of this compound. science.gov This allows chemists to prioritize the synthesis of compounds that are most likely to be active, thereby saving significant time and resources in the drug discovery process. science.gov
Table 5: Hypothetical QSAR Model for a Series of Azaspiro[3.5]nonan-1-one Derivatives
| Molecular Descriptor | Definition | Coefficient in Model | Interpretation |
|---|---|---|---|
| LogP | Octanol-water partition coefficient | +0.5 | Increased hydrophobicity is favorable for activity. |
| TPSA | Topological Polar Surface Area | -0.2 | Lower polarity is favorable for activity. |
| MW | Molecular Weight | -0.01 | Smaller molecules are slightly preferred. |
| H-bond Donors | Number of hydrogen bond donors | +1.2 | Hydrogen bond donation is strongly favorable. |
Model Equation Example: Activity = c + (0.5 * LogP) - (0.2 * TPSA) - (0.01 * MW) + (1.2 * H-bond Donors)
Analysis of Ring Strain and Stability of Azaspirocyclic Ketones
The stability of azaspirocyclic ketones, including this compound, is intrinsically linked to the cumulative ring strain of the constituent rings. The this compound framework consists of a four-membered azetidine (B1206935) ring fused spirocyclically to a six-membered cyclohexanone (B45756) ring. The inherent strain in this system arises from both the small-ring strain of the azetidine and the torsional and steric strains within the cyclohexanone moiety.
Computational studies on cyclic ketones have demonstrated a clear correlation between ring strain and chemical reactivity. rsc.org The four-membered ring in the spiro system introduces significant angle strain. For instance, cyclobutane (B1203170), the parent hydrocarbon of the four-membered ring in this spirocycle, possesses considerable ring strain which influences the reactivity of attached functional groups. rsc.org In azaspiro[3.3]heptanes, which feature two fused four-membered rings, the high degree of ring strain is a key feature influencing their chemical behavior and making them sought-after motifs in drug discovery. scispace.comresearchgate.net
| Compound Name | Ring System | Key Stability/Strain Factors |
| This compound | Azetidine-Cyclohexanone | High strain from the 4-membered azetidine ring; torsional strain in the cyclohexanone ring. |
| 2-Oxa-6-azaspiro[3.3]heptane | Oxetane-Azetidine | Significant strain from two 4-membered rings; considered a strained spiro-heterocycle. researchgate.net |
| 1-Azaspiro[4.4]nonane derivatives | Pyrrolidine-Cyclopentane | Moderate strain from two 5-membered rings. acs.org |
| 1-Azaspiro[5.5]undecan-7-ones | Piperidine-Cyclohexanone | Lower strain system with two 6-membered rings, generally more stable. acs.org |
The presence of substituents on the rings can further modulate stability. For example, bulky substituents may introduce steric hindrance, destabilizing the molecule, whereas electron-donating or -withdrawing groups can alter the electronic landscape, affecting reactivity and stability. Computational models are crucial for predicting these subtle effects.
Reaction Mechanism Prediction and Transition State Characterization via Computational Methods
Computational chemistry is a powerful tool for elucidating the mechanisms of reactions involving azaspirocyclic ketones. Methods like Density Functional Theory (DFT) are commonly employed to model reaction pathways, identify intermediates, and characterize the transition states that govern reaction rates and selectivity. chinesechemsoc.org
For the formation of azaspirocycles, computational methods can predict the feasibility of different synthetic routes. For example, in strain-release driven spirocyclizations, calculations can model the activation of the nitrogen atom and the subsequent nucleophilic attack to form the spirocyclic core. scispace.com These calculations help in understanding how the choice of electrophile for nitrogen activation can dictate the reaction outcome. scispace.com
Transition state theory, when combined with computational chemistry, allows for the quantitative prediction of reaction barriers. The free-energy profile for a proposed reaction mechanism can be calculated, identifying the rate-determining step. For instance, in the intramolecular electrophilic cyclization to form azaspirocycles, the activation free energy for the key bond-forming step can be computed. chinesechemsoc.org The geometry of the transition state provides insights into the factors controlling stereoselectivity. For example, non-covalent interactions, such as hydrogen bonds within the transition state structure, can be crucial for determining the enantioselectivity of a reaction. chinesechemsoc.org
A general approach to studying the reaction mechanisms of azaspirocyclic ketones using computational methods involves the following steps:
Optimization of the ground state structures of reactants and products.
Locating the transition state structure connecting reactants and products on the potential energy surface.
Performing frequency calculations to confirm that reactants and products are energy minima (zero imaginary frequencies) and the transition state is a first-order saddle point (one imaginary frequency).
Conducting Intrinsic Reaction Coordinate (IRC) calculations to verify that the identified transition state correctly connects the desired reactants and products. chinesechemsoc.org
The following table outlines theoretical parameters often calculated to understand the reactivity of azaspirocyclic ketones.
| Computational Parameter | Significance |
| Activation Energy (ΔG‡) | Determines the kinetic feasibility of a reaction pathway. Lower activation energy indicates a faster reaction. chinesechemsoc.org |
| Transition State Geometry | Provides a snapshot of the bond-forming/breaking process; crucial for understanding stereochemical outcomes. |
| Imaginary Frequency | A single imaginary frequency confirms a structure as a true transition state. chinesechemsoc.org |
| Frontier Molecular Orbitals (HOMO/LUMO) | The energy and localization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the sites of nucleophilic and electrophilic attack, respectively. |
In the context of this compound, computational studies could predict its behavior in various reactions. For example, in a reduction of the ketone, calculations could determine whether the reducing agent will approach from the face syn or anti to the azetidine ring, predicting the stereochemical outcome. Similarly, for reactions involving the nitrogen atom, such as N-alkylation or N-acylation, computational modeling can predict the most favorable reaction pathways and the stability of the resulting products. The study of related azaspirocyclic ketone formations, such as the semipinacol ring expansion to form azaspirocyclic ketones, has benefited from computational analysis to rationalize the observed high diastereoselectivity. acs.org
Strategic Applications of Azaspiro 3.5 Nonan 1 One Scaffolds in Modern Drug Discovery and Organic Synthesis
Design and Synthesis of 3D Chemical Entities for Enhanced Pharmacological Profiles
The design of molecules with greater three-dimensionality is a key strategy to improve pharmacological properties. pnas.orgsygnaturediscovery.com Spirocyclic scaffolds, such as 6-azaspiro[3.5]nonan-1-one, inherently possess a 3D geometry, which can lead to better binding interactions with biological targets and improved physicochemical properties like solubility. bldpharm.com The synthesis of such complex structures is a critical aspect of their application in drug discovery.
The construction of the azaspiro[3.5]nonane framework can be achieved through various synthetic routes, often involving multi-step sequences. One common approach is the use of domino reactions, which allow for the efficient formation of multiple bonds in a single operation. For instance, the synthesis of related 1-azaspiro[4.4]nonane derivatives has been accomplished through a domino radical bicyclization process. acs.org While the specific synthesis of this compound is not extensively detailed in readily available literature, the principles of spirocycle synthesis can be applied. Key strategies often involve the creation of a quaternary spirocyclic center, which can be challenging but offers significant rewards in terms of molecular novelty and conformational restriction. The development of modular synthetic platforms for the elaboration of fragments in three dimensions is also a significant area of research that can facilitate the synthesis of diverse libraries of spirocyclic compounds. nih.gov
The inherent three-dimensionality of the this compound scaffold provides distinct advantages in drug design. The rigid framework orients substituents in well-defined spatial arrangements, which can enhance binding affinity and selectivity for a specific biological target. bldpharm.com Furthermore, the introduction of sp3-rich scaffolds is often associated with improved developability profiles for drug candidates. pnas.org
Azaspiro[3.5]nonane as Bioisosteric Scaffolds in Medicinal Chemistry
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a fundamental concept in medicinal chemistry. The azaspiro[3.5]nonane scaffold has shown significant promise as a bioisosteric replacement for commonly used saturated heterocycles, leading to improved drug-like properties.
Mimicry of Piperidine (B6355638) and Other Saturated Heterocycles
The piperidine ring is a ubiquitous feature in many approved drugs. However, it can be susceptible to metabolic degradation. Azaspirocycles, such as azaspiro[3.3]heptane, have been successfully employed as bioisosteres of piperidine, resulting in compounds with improved solubility and reduced metabolic liabilities. enamine.netnih.govmykhailiukchem.org The this compound scaffold can similarly be envisioned as a mimic of piperidine and other six-membered saturated heterocycles.
The spirocyclic nature of the azaspiro[3.5]nonane core introduces a conformational rigidity that is not present in the more flexible piperidine ring. This rigidity can lock the molecule in a bioactive conformation, leading to enhanced potency. bldpharm.com Furthermore, the replacement of a piperidine ring with an azaspiro[3.5]nonane scaffold can alter the molecule's lipophilicity and basicity, which can have a profound impact on its pharmacokinetic properties. nih.gov For example, the introduction of a spirocyclic center has been shown to lower the measured logD7.4 of corresponding molecules. nih.gov
Enhanced Metabolic Stability through Spirocyclization
A significant advantage of incorporating spirocyclic scaffolds into drug candidates is the potential for enhanced metabolic stability. The quaternary carbon at the spirocenter is not susceptible to enzymatic oxidation, a common metabolic pathway for many drug molecules. This can block common sites of metabolism and prolong the half-life of a drug.
A study on 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C highlighted the favorable metabolic stability of this spirocyclic scaffold. nih.gov Specifically, a lead compound demonstrated high metabolic stabilities in both human and mouse liver microsomes. nih.gov This finding underscores the potential of the azaspiro[3.5]nonane core to impart metabolic robustness to drug candidates. The increased resistance to metabolism can lead to improved oral bioavailability and a more predictable pharmacokinetic profile.
| Compound | Scaffold | Metabolic Stability Assessment | Outcome |
|---|---|---|---|
| Compound 7b | 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one | Incubation with human and mouse liver microsomes | High metabolic stability observed nih.gov |
Development of Modulators for Specific Biological Targets
The unique structural and physicochemical properties of the azaspiro[3.5]nonan-1-one scaffold make it an attractive framework for the development of modulators for a variety of biological targets implicated in disease.
GPR119 Agonists and Metabolic Disease Research
G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for the treatment of type 2 diabetes and other metabolic disorders. nih.govnih.govresearchgate.net Agonists of GPR119 can stimulate glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones. nih.gov
A novel class of 7-azaspiro[3.5]nonane derivatives has been designed and synthesized as potent GPR119 agonists. researchgate.net Although this represents a different isomer, it demonstrates the utility of the azaspiro[3.5]nonane core in this therapeutic area. The optimization of this series led to the identification of compounds with significant in vitro potency and favorable pharmacokinetic profiles. The rigid spirocyclic scaffold likely plays a crucial role in orienting the key pharmacophoric elements for optimal interaction with the GPR119 receptor.
| Compound | Scaffold | Biological Target | In Vitro Potency (EC50) |
|---|---|---|---|
| Example Compound from Series | 7-Azaspiro[3.5]nonane | Human GPR119 | Potent agonistic activity reported researchgate.net |
Cholesterol Absorption Inhibitors and Cardiovascular Health
Cardiovascular disease remains a leading cause of mortality worldwide, and the management of cholesterol levels is a key preventive strategy. Cholesterol absorption inhibitors represent a class of drugs that reduce the uptake of dietary and biliary cholesterol from the small intestine. wikipedia.orgnih.govnv.gov The drug Ezetimibe is a well-known example of a cholesterol absorption inhibitor. nih.gov
While there is no direct literature linking this compound to cholesterol absorption inhibition, the broader class of spiro-β-lactams has been investigated for this purpose. nih.govresearchgate.netnih.govfrontiersin.org This suggests that spirocyclic structures can be effective scaffolds for designing inhibitors of cholesterol absorption. The rigid nature of the spirocycle could be advantageous in positioning the necessary functional groups to interact with the molecular target, such as the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is the target of Ezetimibe. taylorandfrancis.com The this compound scaffold, with its inherent 3D structure and potential for diverse functionalization, represents a promising, yet underexplored, platform for the design of novel cholesterol absorption inhibitors.
HCV NS3 Protease Inhibitors and Antiviral Strategies
The Hepatitis C Virus (HCV) NS3/4A serine protease is an essential enzyme for viral replication, making it a prime target for antiviral drug development. nih.govmedchemexpress.com The design of inhibitors that can effectively bind to the enzyme's active site is a key strategy in the search for new HCV therapies. mcgill.canih.gov While direct examples of this compound as HCV NS3 protease inhibitors are not extensively documented, the utility of spirocyclic scaffolds in antiviral research is well-established. nih.gov
Spirocyclic structures are valuable in inhibitor design because they can orient substituents in precise three-dimensional arrangements, mimicking the complex conformations of natural substrates. This structural rigidity can lead to enhanced binding affinity and selectivity for the target enzyme. For instance, spirocyclic inhibitors have been designed and synthesized for other critical viral proteases, such as the SARS-CoV-2 3C-like protease (3CLpro), where they have demonstrated potent, submicromolar inhibitory activity. nih.gov In these cases, the spirocyclic core serves to optimally position functional groups within the protease's active site. nih.gov The 1-thia-4-azaspiro[4.5]decan-3-one scaffold, a related spirocyclic system, has been identified as a versatile structure in the development of inhibitors against human coronavirus 229E. nih.gov
These examples underscore the potential of spirocyclic frameworks, including the this compound motif, as platforms for developing novel antiviral agents. Their ability to explore new chemical space makes them attractive candidates for targeting viral enzymes like the HCV NS3 protease, where achieving high potency and overcoming resistance remains a significant challenge. nih.gov The development of direct-acting antivirals is a critical component in preparing for future viral threats. mdpi.comrsc.org
Analgesic and Antinociceptive Agents
The azaspiro[3.5]nonane framework has been successfully incorporated into molecules exhibiting significant analgesic and antinociceptive properties. Research has demonstrated that derivatives of this scaffold can modulate pain pathways, offering potential alternatives to existing pain medications.
A notable series of compounds, N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides, has been synthesized and evaluated for antinociceptive effects. researchgate.net These spiroazetidin-2-ones, produced through a Reformatsky reaction, have shown promising activity in preclinical models. researchgate.net Similarly, the synthesis of bis(spiro-β-lactams), specifically 2,2'-(1,4-phenylene)bis[3-aryl-2-azaspiro[3.5]nonan-1-ones], has yielded compounds with antinociceptive activity comparable to or exceeding that of the reference drug metamizole (B1201355) sodium. researchgate.net The mechanism of these compounds is suggested to be peripheral, acting on nerve endings without signs of central nervous system action. researchgate.net
In a related series, 1-azaspiro[4.5]decan-10-yl amides were found to be potent and selective mu-opioid receptor binders with corresponding antinociceptive activity. nih.gov This highlights the versatility of the azaspirocyclic core in targeting different pain-related receptors. The development of sigma-1 receptor antagonists based on a 2,6-diazaspiro[3.4]octan-7-one scaffold has also been shown to enhance the antinociceptive effects of morphine, indicating another avenue through which these structures can contribute to pain management. nih.gov
| Compound Class | Target/Mechanism | Observed Activity | Reference |
|---|---|---|---|
| N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides | Antinociceptive | Exhibited antinociceptive activity in preclinical models. | researchgate.net |
| 2,2'-(1,4-phenylene)bis[3-aryl-2-azaspiro[3.5]nonan-1-ones] | Antinociceptive (Peripheral) | Activity at or above the level of metamizole sodium. | researchgate.net |
| 1-azaspiro[4.5]decan-10-yl amides | Mu-opioid Receptor Binding | Potent and selective mu-receptor binding and antinociceptive effects. | nih.gov |
| 2,6-diazaspiro[3.4]octan-7-one derivatives | Sigma-1 Receptor Antagonist | Enhanced the antinociceptive effect of morphine. | nih.gov |
Enzyme Inhibitors (e.g., NQO1, FAAH) and Their Therapeutic Potential
Enzyme inhibition is a cornerstone of modern pharmacology, and azaspiro[3.5]nonane scaffolds have emerged as effective frameworks for designing potent and selective inhibitors for various enzymatic targets. researchgate.netmdpi.comnih.gov
Fatty Acid Amide Hydrolase (FAAH) Inhibitors
Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that degrades endocannabinoid signaling molecules like anandamide, which possesses analgesic properties. nih.gov Inhibition of FAAH is therefore a promising therapeutic strategy for pain management. The 7-azaspiro[3.5]nonane core has been identified as a superior lead scaffold for developing novel FAAH inhibitors. nih.govcaltagmedsystems.co.uk Medicinal chemistry efforts led to the optimization of a series of 7-azaspiro[3.5]nonane urea-based covalent inhibitors. nih.gov This work culminated in the discovery of PF-04862853, a potent and orally efficacious FAAH inhibitor that was advanced as a clinical candidate based on its excellent potency, selectivity, and pharmacokinetic profile. nih.gov
| Compound | Scaffold | Inhibition Potency (k_inact/K_i, M⁻¹s⁻¹) | Therapeutic Target | Reference |
|---|---|---|---|---|
| Lead Series | 7-Azaspiro[3.5]nonane | > 1500 | FAAH | nih.gov |
| PF-04862853 (15p) | 7-Azaspiro[3.5]nonane urea | Data not specified, but noted for remarkable potency | FAAH | nih.gov |
NAD(P)H: Quinone Oxidoreductase 1 (NQO1) Inhibitors
NQO1 is a cytosolic enzyme that protects cells from oxidative stress and is often overexpressed in various human cancers, including glioblastoma. nih.gov This upregulation makes NQO1 an attractive target for anticancer therapies, as its inhibition can disrupt redox homeostasis in cancer cells, leading to apoptosis. nih.gov While a variety of chemical scaffolds, such as triazoloacridin-6-ones, have been developed as potent NQO1 inhibitors, the exploration of azaspiro[3.5]nonane-based inhibitors is an area of potential interest. nih.gov The rigid framework of the azaspiro[3.5]nonane scaffold could be leveraged to design novel inhibitors that fit into the active site of NQO1, potentially offering a new strategy to induce oxidative stress and cell death in cancer cells.
Utility in Total Synthesis of Complex Natural Products Bearing Spirocyclic Motifs
Spirocyclic motifs are found in a wide array of structurally complex and biologically active natural products. rsc.orgnih.gov The synthesis of these molecules represents a significant challenge in organic chemistry, and building blocks that facilitate the construction of the core spirocenter are highly valuable. researchgate.netku.ac.aeresearchgate.net
Novel Building Blocks for Fragment-Based Drug Discovery (FBDD) and Covalent Ligand Design
The unique structural properties of the this compound scaffold make it an excellent building block for modern drug discovery approaches, including Fragment-Based Drug Discovery (FBDD) and the design of covalent inhibitors.
Fragment-Based Drug Discovery (FBDD)
FBDD relies on identifying low-molecular-weight fragments that bind weakly to a biological target, which are then optimized into more potent leads. A key trend in FBDD is the move towards more three-dimensional fragments to "escape from flatland," as molecules with higher sp3 character often possess more favorable physicochemical properties. univ.kiev.uaresearchgate.net Spirocyclic scaffolds are inherently three-dimensional and rigid, making them ideal starting points for FBDD. bldpharm.com The 6-azaspiro[3.5]nonane framework provides well-defined exit vectors, allowing for systematic exploration of the chemical space around the core structure during fragment elaboration.
Covalent Ligand Design
Covalent inhibitors form an irreversible bond with their target protein, which can lead to prolonged duration of action and high potency. nih.gov The design of these molecules requires a stable scaffold to correctly orient a reactive "warhead" that forms the covalent bond. The spiro[3.5]nonane framework has proven to be an effective scaffold for this purpose. In a notable example, derivatives of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one were developed as potent covalent inhibitors of KRAS G12C, a critical cancer target. researchgate.net In these molecules, the diazaspiro[3.5]nonane moiety acts as a rigid anchor that positions an acrylamide (B121943) group to react specifically with a cysteine residue in the protein's binding pocket. researchgate.net This demonstrates the utility of the spiro[3.5]nonane core in the rational design of targeted covalent therapeutics. nih.gov
Q & A
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
- Answer : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀/EC₅₀ values. For multi-parametric data (e.g., cytotoxicity vs. enzyme inhibition), apply principal component analysis (PCA) or machine learning (Random Forest) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
